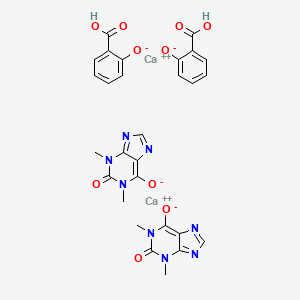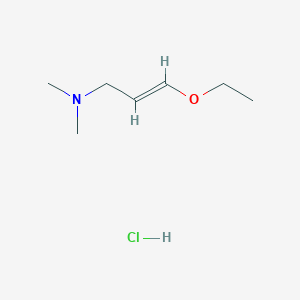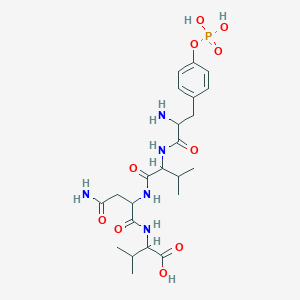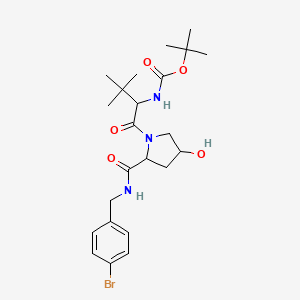
1,3-Dimethylxanthine calcium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethylxanthine calcium, also known as theophylline calcium, is a compound that belongs to the methylxanthine class of drugs. It is a derivative of xanthine and is commonly found in tea, coffee, and cocoa. Theophylline calcium is primarily used for its bronchodilator effects, making it useful in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethylxanthine calcium typically involves the methylation of xanthine. One common method is the reaction of xanthine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield 1,3-dimethylxanthine .
Industrial Production Methods
Industrial production of this compound often involves the extraction of theophylline from natural sources such as tea leaves or coffee beans. The extracted theophylline is then reacted with calcium salts to form the calcium complex .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethylxanthine calcium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,3-dimethyluric acid.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products
Oxidation: 1,3-Dimethyluric acid.
Substitution: Various substituted xanthine derivatives.
Aplicaciones Científicas De Investigación
1,3-Dimethylxanthine calcium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of xanthine derivatives and their chemical properties.
Medicine: Theophylline calcium is used in the treatment of respiratory diseases due to its bronchodilator effects.
Industry: It is used in the formulation of pharmaceuticals and dietary supplements.
Mecanismo De Acción
1,3-Dimethylxanthine calcium exerts its effects through several mechanisms:
Phosphodiesterase Inhibition: It inhibits phosphodiesterase enzymes, leading to an increase in cyclic AMP levels, which results in bronchodilation.
Adenosine Receptor Antagonism: It blocks adenosine receptors, preventing bronchoconstriction and promoting relaxation of smooth muscles.
Calcium Release: It stimulates the release of calcium from intracellular stores, which can affect various cellular processes.
Comparación Con Compuestos Similares
1,3-Dimethylxanthine calcium is similar to other methylxanthines such as caffeine and theobromine. it has unique properties that make it particularly useful in medical applications:
Caffeine (1,3,7-Trimethylxanthine): Primarily used as a central nervous system stimulant.
Theobromine (3,7-Dimethylxanthine): Found in chocolate, it has milder stimulant effects and is primarily used for its diuretic properties.
Propiedades
Número CAS |
37287-41-5 |
|---|---|
Fórmula molecular |
C28H24Ca2N8O10 |
Peso molecular |
712.7 g/mol |
Nombre IUPAC |
dicalcium;2-carboxyphenolate;1,3-dimethyl-2-oxopurin-6-olate |
InChI |
InChI=1S/2C7H8N4O2.2C7H6O3.2Ca/c2*1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;2*8-6-4-2-1-3-5(6)7(9)10;;/h2*3,12H,1-2H3;2*1-4,8H,(H,9,10);;/q;;;;2*+2/p-4 |
Clave InChI |
RDVKJCZNAMHCPS-UHFFFAOYSA-J |
SMILES canónico |
CN1C(=C2C(=NC=N2)N(C1=O)C)[O-].CN1C(=C2C(=NC=N2)N(C1=O)C)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Ca+2].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one](/img/structure/B12103356.png)

![[(2R)-5,5-Dimethyloxolan-2-yl]methanamine](/img/structure/B12103372.png)


![6-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B12103386.png)
![3-Ethyl-5a,5b,8,8-tetramethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11a,11b,12,13,13a,13b-octadecahydrocyclopenta[a]chrysene](/img/structure/B12103387.png)

![2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;dihydrochloride](/img/structure/B12103408.png)




